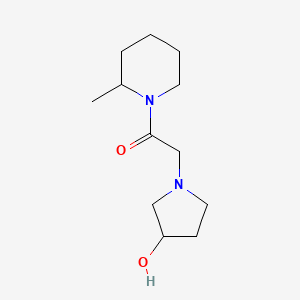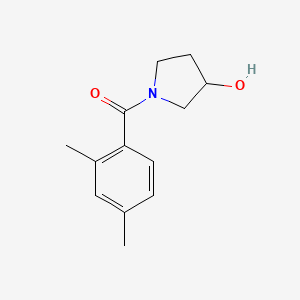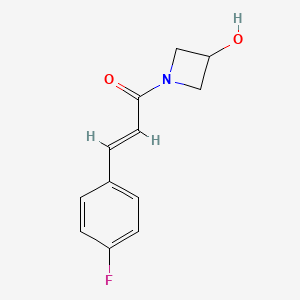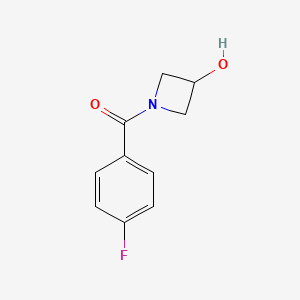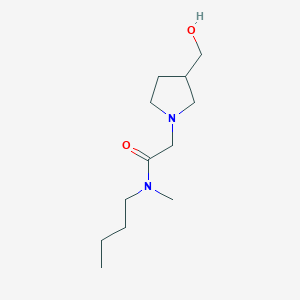![molecular formula C10H19N3 B1489002 3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 1339671-81-6](/img/structure/B1489002.png)
3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine
Descripción general
Descripción
3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine (often referred to as this compound or 3-PBA) is an organic compound belonging to the class of pyrazoles. Pyrazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms. 3-PBA is used in a variety of scientific research applications and has a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Materials Science Applications
Amine compounds, including derivatives similar to "3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine," have been modified for use in materials science. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds to enhance their swelling properties and thermal stability , indicating potential applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).
Synthetic Chemistry Applications
In the realm of synthetic chemistry, flexible ligands incorporating the pyrazole unit have been synthesized for potential use in coordination chemistry and catalysis . These ligands have been prepared through reactions involving pyrazoles in superbasic mediums, demonstrating a method for creating flexible bis(pyrazol-1-yl)alkanes and related compounds with potential applications in molecular recognition and catalytic processes (Potapov et al., 2007).
Biological Activity
Research has also focused on the synthesis and characterization of pyrazole derivatives for their antimicrobial and antifungal activities . These studies have led to the identification of pharmacophore sites for antitumor, antifungal, and antibacterial activity, providing a foundation for the development of new therapeutic agents (Titi et al., 2020). Additionally, new tridentate bipyrazolic compounds have shown cytotoxic activity against tumor cell lines, further indicating the potential of pyrazole derivatives in cancer therapy (Kodadi et al., 2007).
Propiedades
IUPAC Name |
3-(1-butan-2-ylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-9(2)13-8-10(7-12-13)5-4-6-11/h7-9H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJSTZGEQQOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)
![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)

